molecular formula C20H38O3 B13675802 20-Oxoicosanoic acid

20-Oxoicosanoic acid

Cat. No.: B13675802
M. Wt: 326.5 g/mol
InChI Key: GESLCFZRPFBCTC-UHFFFAOYSA-N
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Description

Contextualization as a Saturated Twenty-Carbon Oxo-Fatty Acid

20-Oxoicosanoic acid is classified as a saturated twenty-carbon oxo-fatty acid. Its structure consists of a 20-carbon backbone, characteristic of icosanoic acid (also known as arachidic acid), with a carboxyl group (-COOH) at one end (C1) and an oxo group (either an aldehyde or ketone) at the other end (C20). larodan.comebi.ac.uk

This molecule is understood as an intermediate in the omega (ω)-oxidation pathway of fatty acids. byjus.comwikipedia.org This metabolic process occurs in the smooth endoplasmic reticulum and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. wikipedia.org The pathway proceeds in a stepwise manner:

Hydroxylation: A hydroxyl group (-OH) is introduced at the ω-carbon by a cytochrome P450 enzyme, converting icosanoic acid into 20-hydroxyicosanoic acid. wikipedia.orgwikipedia.org

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized by an alcohol dehydrogenase to an aldehyde group (-CHO). byjus.comwikipedia.org The product of this step is this compound.

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized by an aldehyde dehydrogenase to a carboxyl group, forming a dicarboxylic acid (icosanedioic acid). byjus.comwikipedia.org

While omega-oxidation is typically a minor pathway, it gains importance when the primary fatty acid breakdown pathway, beta-oxidation, is impaired. byjus.comwikipedia.org The formation of this compound is, therefore, a key transient step in this alternative metabolic route.

Overview of its Position in Lipidomics Research

The study of molecules like this compound falls squarely within the field of lipidomics, which aims to comprehensively analyze lipids in biological systems. Recently, a class of lipids known as Saturated Oxo Fatty Acids (SOFAs) has been identified as a previously unrecognized group of endogenous bioactive lipids. acs.orgnih.gov The discovery and characterization of these molecules have been made possible through advanced analytical techniques, particularly liquid chromatography-high-resolution mass spectrometry (LC-HRMS). acs.orgnih.govmdpi.com

Lipidomics research has enabled the simultaneous detection and quantification of numerous free fatty acids, including various oxygenated saturated fatty acids, in biological samples like human plasma. mdpi.com While much of the initial research on SOFAs has focused on shorter-chain variants such as oxostearic acids (C18), these studies provide the framework and analytical methods necessary for investigating longer-chain SOFAs like this compound. acs.orgnih.govresearchgate.net For example, studies have synthesized and tested various C20 oxo fatty acids, such as 5-oxoeicosanoic acid (5-oxo-20:0), to investigate their biological activities. nih.govresearchgate.net

The position of this compound in lipidomics is that of a novel metabolite whose presence is predicted by known biochemical pathways (omega-oxidation) and whose detection is now feasible with modern analytical platforms. Further lipidomics studies are essential to determine its concentration in various tissues, understand the regulation of its formation, and elucidate its potential biological functions, which currently remain less characterized compared to its unsaturated counterparts.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Lipid Class
Icosanoic acidC20H40O2312.53Saturated Fatty Acid
20-Hydroxyicosanoic acidC20H40O3328.53ω-Hydroxy Fatty Acid
This compoundC20H38O3326.51Saturated Oxo Fatty Acid (SOFA)
Icosanedioic acidC20H38O4342.51Dicarboxylic Acid

Properties

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

20-oxoicosanoic acid

InChI

InChI=1S/C20H38O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h19H,1-18H2,(H,22,23)

InChI Key

GESLCFZRPFBCTC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCC=O

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of 20 Oxoicosanoic Acid

Precursor Identification and Elucidation of Metabolic Routes

The primary precursor for the biosynthesis of 20-oxoicosanoic acid is icosanoic acid (also known as arachidic acid), a saturated 20-carbon fatty acid. The formation of this compound is an intermediate step in the ω-oxidation pathway of icosanoic acid.

The ω-oxidation pathway proceeds through a series of enzymatic reactions that modify the terminal methyl group (the ω-carbon) of the fatty acid. The established route involves three main steps:

Hydroxylation: The pathway is initiated by the hydroxylation of the ω-carbon of icosanoic acid, leading to the formation of 20-hydroxyicosanoic acid.

Oxidation to an Aldehyde/Ketone: The newly formed hydroxyl group is then oxidized to an aldehyde. In the context of a 20-carbon chain, this results in the formation of this compound.

Oxidation to a Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid, yielding a dicarboxylic acid known as icosanedioic acid.

This pathway is primarily active in the liver and kidneys and serves to increase the water solubility of long-chain fatty acids, preparing them for further breakdown via β-oxidation from either end of the molecule or for urinary excretion. nih.gov

Enzymatic Biotransformations Leading to this compound

The conversion of icosanoic acid to this compound is a two-step enzymatic process involving initial hydroxylation followed by oxidation.

Role of Cytochrome P450 Enzymes in Oxo-Fatty Acid Synthesis

The first and rate-limiting step in the ω-oxidation pathway is the hydroxylation of the terminal methyl group of the fatty acid. This reaction is catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes. frontiersin.org Specifically, enzymes belonging to the CYP4A and CYP4F families have been identified as ω-hydroxylases for a variety of fatty acids. hmdb.cawikipedia.org These enzymes are mixed-function oxidases that require molecular oxygen and NADPH as a co-substrate. byjus.com The product of this reaction with icosanoic acid is 20-hydroxyicosanoic acid. nih.gov

Other Enzymatic Systems Involved in Terminal Oxidation Mechanisms

Following the initial hydroxylation, the terminal alcohol group of 20-hydroxyicosanoic acid is oxidized to form the oxo- (or aldehyde) derivative, this compound. This reaction is catalyzed by long-chain alcohol dehydrogenases. uniprot.org Subsequently, this intermediate is typically further oxidized to a dicarboxylic acid by aldehyde dehydrogenases. byjus.comwikipedia.org

One specific enzyme implicated in this process is Alcohol Dehydrogenase Class-3 (ADH5), which has been shown to catalyze the oxidation of long-chain ω-hydroxy fatty acids to both the intermediate aldehyde (oxo-fatty acid) and the final dicarboxylic acid. uniprot.org

Cellular and Subcellular Localization of Biosynthetic Processes

The enzymatic machinery responsible for the ω-oxidation of fatty acids, and thus the formation of this compound, is primarily located in the smooth endoplasmic reticulum (ER) of cells in the liver and kidneys. nih.govbyjus.comwikipedia.org This localization is consistent with the role of the ER in detoxification and metabolic processing of lipids and other molecules. The Cytochrome P450 enzymes and the subsequent dehydrogenases are membrane-bound proteins of the ER. wikipedia.org

Metabolic Step Enzyme Family Specific Enzymes (Examples) Subcellular Localization Cellular Location (Primary)
Icosanoic acid → 20-Hydroxyicosanoic acidCytochrome P450 ω-hydroxylaseCYP4A11, CYP4F2, CYP4F3Smooth Endoplasmic ReticulumLiver, Kidney
20-Hydroxyicosanoic acid → this compoundAlcohol DehydrogenaseAlcohol Dehydrogenase Class-3 (ADH5)Cytoplasm/Smooth Endoplasmic ReticulumLiver, Kidney
This compound → Icosanedioic acidAldehyde DehydrogenaseAldehyde Dehydrogenase familyCytoplasm/Smooth Endoplasmic ReticulumLiver, Kidney

Metabolism and Degradation of 20 Oxoicosanoic Acid

Pathways of Further Oxidation and Chain Shortening

The metabolic processing of 20-oxoicosanoic acid is a continuation of the omega-oxidation pathway that begins with its parent compound, icosanoic acid (also known as arachidic acid). nih.gov This pathway occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys. byjus.com

The initial step in the omega-oxidation of a fatty acid like icosanoic acid is the hydroxylation of the terminal methyl group. nih.gov This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, such as CYP4F2 and CYP4F3B, to produce 20-hydroxyicosanoic acid. wikipedia.orgnvkc.nl

20-hydroxyicosanoic acid is then oxidized to an aldehyde in a reaction catalyzed by alcohol dehydrogenase. byjus.com This aldehyde intermediate is subsequently oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding a dicarboxylic acid. byjus.com The compound this compound represents an intermediate state in this process, specifically the aldehyde form before its final oxidation to the dicarboxylic acid, icosanedioic acid.

Once the dicarboxylic acid is formed, it can undergo further degradation through a process of bilateral beta-oxidation. nih.gov This chain-shortening process can occur from both ends of the molecule, typically within peroxisomes. byjus.com This bilateral degradation breaks the long-chain dicarboxylic acid down into shorter-chain dicarboxylic acids, such as adipic acid and succinic acid. wikipedia.orgnih.gov The resulting succinic acid can then enter the citric acid cycle, contributing to cellular energy production. wikipedia.orgnih.gov

Metabolic Step Substrate Key Enzymes Product
Hydroxylation Icosanoic AcidCytochrome P450 (CYP4F2, CYP4F3B) nvkc.nl20-Hydroxyicosanoic acid byjus.com
Oxidation 20-Hydroxyicosanoic acidAlcohol Dehydrogenase byjus.com20-Oxoicosanal (aldehyde form)
Oxidation 20-OxoicosanalAldehyde Dehydrogenase byjus.comIcosanedioic acid
Chain Shortening Icosanedioic acidPeroxisomal enzymesSuccinic acid, Adipic acid wikipedia.org

Conjugation and Derivatization Mechanisms within Biological Systems

The chemical structure of this compound, possessing both a terminal carboxylic acid group and a ketone (oxo) group, provides two reactive sites for potential conjugation and derivatization within biological systems. The carboxylic acid can form ester or amide linkages, while the ketone group is susceptible to nucleophilic attack.

In broader metabolic contexts, reactive carbonyls and electrophilic compounds are often detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov While direct evidence for the GSH conjugation of this compound is not specified, this represents a plausible metabolic fate given the molecule's structure and the general function of GSTs in cellular protection. nih.gov

The reactivity of this compound's functional groups has been leveraged in synthetic chemistry, particularly in the development of bioconjugates. For instance, a derivative, 20-(tert-Butoxy)-20-oxoicosanoic acid, is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combroadpharm.com This application highlights the molecule's capacity to act as a linking structure, a role it could potentially play in endogenous biological systems through enzymatic modification.

Intermediary Roles in Broader Lipid Metabolic Networks

The metabolism of this compound and its related compounds is integrated into the broader network of lipid metabolism. The omega-oxidation pathway, while often considered a minor route for fatty acid catabolism, becomes more significant when beta-oxidation is defective. wikipedia.orgbyjus.com

The products of omega-oxidation can serve important biological roles. The pathway that metabolizes arachidonic acid (the unsaturated counterpart to icosanoic acid) produces signaling molecules like 20-Hydroxyeicosatetraenoic acid (20-HETE). wikipedia.orgwikipedia.orgnih.gov This suggests that the hydroxylated and dicarboxylated products derived from icosanoic acid could also have signaling functions or act as substrates for further metabolic transformations.

The end-products of the chain-shortening of dicarboxylic acids have significant metabolic destinations. Succinic acid is a key intermediate in the citric acid cycle, a central hub of cellular metabolism for energy production. nih.gov Under certain conditions, such as starvation or diabetes, succinyl-CoA derived from this pathway may also be used for gluconeogenesis, contributing to the synthesis of glucose. nih.gov

Metabolite Potential Role / Metabolic Fate Relevant Pathway
20-Hydroxyicosanoic acidPrecursor to dicarboxylic acid, potential signaling molecule wikipedia.orgwikipedia.orgOmega-Oxidation wikipedia.org
Icosanedioic acidSubstrate for chain shortening nih.govPeroxisomal Beta-Oxidation byjus.com
Succinic acidIntermediate for energy production or glucose synthesis nih.govCitric Acid Cycle, Gluconeogenesis nih.gov
Adipic acidExcreted in urine, minor product wikipedia.orgOmega-Oxidation Chain Shortening

Biological Roles and Molecular Mechanisms of 20 Oxoicosanoic Acid

Modulation of Cellular Signaling Pathways

Receptor Interactions and Ligand-Binding Studies (In Vitro/Ex Vivo)

There is a lack of specific in vitro or ex vivo studies that have identified and characterized direct receptor interactions for 20-Oxoicosanoic acid. Research in this area has largely focused on its precursor, 20-HETE, which is known to interact with various signaling pathways. hmdb.caresearchgate.netphysiology.org For instance, 20-HETE has been shown to activate the thromboxane (B8750289) A2 receptor, although it is less potent than thromboxane A2 itself. wikipedia.org This interaction is crucial in regulating blood flow in human cerebral arteries. wikipedia.org

Dicarboxylic acids, as a class of molecules, are recognized as potential signaling molecules. wikipedia.orgasm.orgoup.com In microorganisms like Rhizobium meliloti, a sensor protein, DctB, is involved in a two-component signal transduction system that responds to C4-dicarboxylic acids, leading to the expression of a dicarboxylic acid transporter. nih.gov While this is in a prokaryotic system, it demonstrates the principle of receptor-mediated sensing of dicarboxylic acids.

Table 1: Potential Areas for Future Receptor Interaction Studies for this compound

Potential Receptor ClassRationale
G-protein coupled receptors (GPCRs)Many lipid signaling molecules, including eicosanoids, exert their effects through GPCRs. hmdb.ca
Nuclear ReceptorsSome fatty acid metabolites can act as ligands for nuclear receptors, influencing gene expression.
Ion ChannelsThe precursor, 20-HETE, is known to modulate ion channels, such as Ca2+-activated K+-channels. hmdb.caresearchgate.netjst.go.jp

Intracellular Signaling Cascades Affected by this compound

Direct studies on the intracellular signaling cascades specifically modulated by this compound are scarce. However, based on the known effects of its precursor, 20-HETE, and the general roles of dicarboxylic acids, several pathways can be implicated.

20-HETE is known to be a potent vasoconstrictor and influences vascular tone by activating several signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein (MAP) kinase pathways. hmdb.caphysiology.org It also impacts intracellular calcium levels by blocking large-conductance Ca2+-activated K+-channels. hmdb.ca

Dicarboxylic acids can influence cellular metabolism and signaling. For example, succinic acid, a short-chain dicarboxylic acid, acts as a signaling molecule that reflects the cellular metabolic state. wikipedia.org It can be released from the cell and activate specific G-protein coupled receptors. wikipedia.org In plants, perturbations in the levels of dicarboxylic acids like citrate (B86180) and malate (B86768) can significantly impact the transcription of nucleus-encoded genes, suggesting the existence of carboxylic acid-responsive signaling pathways. oup.com

Table 2: Potential Intracellular Signaling Cascades Influenced by this compound

Signaling CascadePotential EffectBasis for Implication
MAP Kinase PathwayModulation of cell growth and differentiation.20-HETE, the precursor, is known to activate this pathway. hmdb.caphysiology.org
Protein Kinase C (PKC)Regulation of various cellular processes.20-HETE is associated with the activation of PKC. physiology.org
Calcium SignalingAlteration of intracellular calcium concentrations.Precursor 20-HETE modulates calcium channels. hmdb.ca
Gene Expression RegulationChanges in the transcription of specific genes.Dicarboxylic acids are known to act as signaling molecules that can alter gene expression. oup.com

Influence on Enzyme Activity and Protein Function

The influence of this compound on enzyme activity and protein function is not well-documented. However, its formation via the omega-oxidation pathway involves a series of enzymatic reactions, and as a product, it may exert feedback regulation on these or other enzymes.

The omega-oxidation pathway begins with the hydroxylation of a fatty acid at the omega-carbon, a reaction catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. hmdb.caresearchgate.net This is followed by the action of alcohol dehydrogenase and aldehyde dehydrogenase to produce a dicarboxylic acid. byjus.com The resulting dicarboxylic acid can then be further metabolized through beta-oxidation. researchgate.net

In the context of eicosanoids, the introduction of an oxo group can be a critical step in either the activation or inactivation of a signaling molecule. For instance, 5-oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent activator of neutrophils, and its biological activity is terminated by omega-oxidation to 5-oxo-20-hydroxy-ETE. aai.org This suggests that the 20-oxo group of this compound could be a key determinant of its biological activity.

Roles in Specific Biological Processes (Mechanistic Investigations in Model Systems)

While mechanistic investigations specifically targeting this compound in model systems are limited, the broader context of fatty acid metabolism and eicosanoid biology provides a basis for postulating its involvement in several biological processes.

Cell Growth and Differentiation Mechanisms

The precursor, 20-HETE, has been shown to stimulate mitogenic and angiogenic responses both in vitro and in vivo. researchgate.netjst.go.jp Given that this compound is a downstream metabolite, it could potentially have similar or opposing effects on cell growth and proliferation. For example, some keto fatty acid derivatives have demonstrated moderate inhibitory activity against tumor cell lines. gerli.com A study on anilide and semicarbazone derivatives of C20 keto fatty acids showed that the position of the keto group influences cytotoxic activity. dergipark.org.tr

Intercellular Communication Modulations

Eicosanoids are well-established as critical mediators of intercellular communication, often acting as local hormones or paracrine signaling molecules to regulate processes like inflammation and immune responses. wikipedia.orgnih.gov They are synthesized and released by one cell type to act on neighboring cells. nih.gov As a dicarboxylic acid derived from a fatty acid, this compound has the chemical properties that would allow it to be transported out of the cell and potentially interact with receptors on adjacent cells, thereby modulating their function.

Participation in Lipid Homeostasis Regulation

This compound, a 20-carbon keto acid, is positioned at the intersection of fatty acid synthesis and catabolism, playing a role in the intricate regulation of lipid homeostasis. Its function is closely tied to the metabolism of other long-chain fatty acids and their derivatives, particularly through pathways involving oxidation and the activation of nuclear receptors that govern lipid metabolism. While direct research on this compound is limited, its role can be understood by examining the broader class of dicarboxylic acids (DCAs) and related molecules, which are recognized as important metabolic products of fatty acids. gerli.comgerli.com

Dicarboxylic acids are formed from monocarboxylic fatty acids through ω-oxidation, a metabolic pathway that becomes significant when there is a high influx of lipids or when mitochondrial β-oxidation is impaired. nih.gov These DCAs are subsequently broken down through peroxisomal β-oxidation. nih.gov The metabolism of these molecules is crucial for maintaining lipid balance, especially under conditions of metabolic stress.

A key aspect of the regulatory role of dicarboxylic acids involves the interplay between peroxisomal and mitochondrial fatty acid oxidation. Excessive β-oxidation of dicarboxylic acids within peroxisomes can lead to the production of succinate (B1194679). Elevated succinate levels can, in turn, increase the mitochondrial NADH/NAD+ ratio, which leads to feedback inhibition of mitochondrial β-oxidation. This suppression of mitochondrial fatty acid breakdown can contribute to the accumulation of lipids in the liver (hepatic steatosis). researchgate.net

Furthermore, dicarboxylic acids and their derivatives can act as signaling molecules by activating peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are a group of nuclear receptors that are critical regulators of lipid and glucose homeostasis. wikipedia.orgcreative-diagnostics.com For instance, the related 20-carbon dicarboxylic acid, 20-carboxy-arachidonic acid, has been identified as a dual activator of both PPARα and PPARγ. nih.gov PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, and its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. creative-diagnostics.com PPARγ, on the other hand, is a master regulator of adipogenesis, the process of fat cell formation.

The activation of these receptors by molecules structurally similar to this compound suggests a potential mechanism by which it could influence lipid homeostasis. By activating PPARα, it could enhance the clearance of fatty acids, while its potential interaction with PPARγ could modulate fat storage.

The table below summarizes the effects of related dicarboxylic acids on key aspects of lipid metabolism, providing a framework for understanding the potential roles of this compound.

Metabolic Process Effect of Related Dicarboxylic Acids Potential Implication for this compound References
Peroxisomal β-oxidation Substrates for this pathwayLikely undergoes peroxisomal β-oxidation nih.gov
Mitochondrial β-oxidation Excessive peroxisomal oxidation of DCAs can lead to feedback inhibitionMay indirectly regulate mitochondrial fatty acid breakdown researchgate.net
PPARα Activation 20-carboxy-arachidonic acid is an activatorMay function as a PPARα agonist, promoting fatty acid oxidation nih.gov
PPARγ Activation 20-carboxy-arachidonic acid is an activatorMay modulate adipogenesis and fat storage through PPARγ activation nih.gov

Analytical Methodologies for 20 Oxoicosanoic Acid Research

Extraction and Sample Preparation Protocols for Biological Matrices

The initial and critical step in the analysis of 20-oxoicosanoic acid from biological samples, such as plasma, tissues, or cell cultures, is its efficient extraction from the complex matrix. Given its nature as an oxylipin, established protocols for this class of molecules are generally applicable. Solid-Phase Extraction (SPE) is a widely favored technique due to its efficiency in removing interfering substances and concentrating the analyte of interest.

A typical SPE protocol for extracting this compound from a biological fluid would involve the following steps:

Sample Pre-treatment: The biological sample is often first subjected to protein precipitation, commonly achieved by adding an excess of an organic solvent like methanol (B129727) or acetonitrile (B52724). This step denatures proteins, which can otherwise interfere with the extraction process.

Addition of Internal Standard: To ensure accurate quantification and account for any loss of the analyte during sample processing, a stable isotope-labeled internal standard, such as a deuterated or ¹³C-labeled version of this compound, should be added to the sample before extraction. mdpi.comuni-wuppertal.dezenodo.org

SPE Cartridge Selection and Conditioning: A C18 reverse-phase SPE cartridge is commonly used for the extraction of oxylipins. The cartridge is conditioned sequentially with methanol and then water or a buffer to activate the stationary phase.

Sample Loading and Washing: The pre-treated sample is loaded onto the conditioned SPE cartridge. The cartridge is then washed with a low-percentage organic solvent to remove polar impurities while retaining the more hydrophobic this compound.

Elution: The target analyte is eluted from the cartridge using a higher concentration of an organic solvent, such as methanol or ethyl acetate.

Drying and Reconstitution: The eluate is typically dried under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the subsequent chromatographic analysis.

StepProcedurePurposeCommon Reagents/Materials
1. Protein PrecipitationAddition of organic solvent to the sample.To remove proteins that can interfere with analysis.Methanol, Acetonitrile
2. Internal Standard SpikingAddition of a known amount of a labeled analog.For accurate quantification and recovery correction.Deuterated or ¹³C-labeled this compound
3. Solid-Phase ExtractionPassing the sample through a C18 cartridge.To isolate and concentrate the analyte.C18 SPE cartridge, Methanol, Water
4. ElutionWashing the cartridge with an organic solvent.To recover the analyte from the cartridge.Methanol, Ethyl Acetate
5. ReconstitutionDissolving the dried extract in a suitable solvent.To prepare the sample for injection into the chromatograph.Methanol/Water mixture

Chromatographic Separation Techniques

Following extraction, chromatographic methods are employed to separate this compound from other co-extracted lipids and metabolites. The choice between gas chromatography and liquid chromatography is often dependent on the specific research question and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of fatty acids, though it typically requires derivatization to increase the volatility of the analytes. For this compound, the carboxylic acid group would be derivatized, for instance, by esterification to form a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.

A general GC-MS workflow for this compound would include:

Derivatization: The extracted and dried sample is treated with a derivatizing agent.

Injection: A small volume of the derivatized sample is injected into the GC.

Separation: The sample is vaporized and travels through a capillary column (e.g., a DB-5ms or HP-5ms column) where separation occurs based on boiling point and interaction with the stationary phase.

Ionization and Detection: As the separated compounds elute from the column, they enter the mass spectrometer, are ionized (commonly by electron ionization - EI), and the resulting ions are detected.

The mass spectrum will show a molecular ion and characteristic fragmentation patterns that can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of oxylipins due to its high sensitivity, specificity, and ability to analyze compounds without derivatization. uni-wuppertal.denih.gov Reverse-phase chromatography is typically used for the separation of this compound.

A representative LC-MS/MS method would involve:

Mobile Phases: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

Column: A C18 or similar reverse-phase column.

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of acidic lipids like this compound, as it readily forms [M-H]⁻ ions. acs.org

Detection: Tandem mass spectrometry (MS/MS) is employed for quantitative analysis using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of this compound and then monitoring for a specific product ion generated through collision-induced dissociation. This highly specific detection method minimizes interferences from the biological matrix.

TechniqueDerivatizationTypical ColumnIonization ModeKey Advantages
GC-MSRequired (e.g., methylation)Capillary (e.g., DB-5ms)Electron Ionization (EI)High chromatographic resolution
LC-MS/MSNot typically requiredReverse-phase (e.g., C18)Electrospray Ionization (ESI), Negative ModeHigh sensitivity and specificity, no derivatization

Spectroscopic Characterization Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

While chromatographic techniques coupled with mass spectrometry are excellent for detection and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable for the definitive structural elucidation of novel or synthesized batches of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number and types of protons in the molecule. Key signals would include those for the protons adjacent to the keto group and the carboxylic acid.

¹³C NMR: Is particularly useful for identifying the carbonyl carbons. The keto group carbon would have a characteristic chemical shift around 210 ppm, while the carboxylic acid carbon would appear further downfield. aocs.org

Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the C=O stretch of the ketone and the C=O and O-H stretches of the carboxylic acid group.

Quantitative Analysis Strategies in Lipidomics and Metabolomics Studies

In the broader context of lipidomics and metabolomics, the accurate quantification of this compound is essential for understanding its biological significance. The gold standard for quantitative analysis is the use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS. mdpi.comzenodo.org

The general strategy involves:

Addition of a known concentration of the internal standard to the sample at the earliest stage of sample preparation.

Co-extraction and analysis of the analyte and the internal standard.

Generation of a calibration curve using known concentrations of a non-labeled reference standard and a fixed concentration of the internal standard.

Calculation of the analyte concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This approach corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification. nih.gov

Development and Validation of Internal Standards and Reference Compounds for Research

The availability of high-purity reference compounds and corresponding stable isotope-labeled internal standards is a prerequisite for robust analytical method development and validation. For this compound, this would entail:

Synthesis of this compound Reference Standard: The synthesis of a high-purity standard is necessary for creating calibration curves and for the structural confirmation of the analyte in biological samples. The purity of the standard itself needs to be rigorously assessed, often by a combination of NMR, MS, and chromatographic techniques.

Synthesis of a Stable Isotope-Labeled Internal Standard: A deuterated (e.g., d₄-20-oxoicosanoic acid) or ¹³C-labeled version of the molecule is synthesized. This internal standard should ideally have a mass shift of at least 3-4 Da to avoid isotopic overlap with the native analyte.

Method Validation: Once the standards are available, the analytical method is validated according to established guidelines. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.

The development of these critical reagents is often a significant undertaking but is essential for advancing research into the biological roles of this compound.

Synthetic Chemistry and Chemical Modifications of 20 Oxoicosanoic Acid for Research

Laboratory-Scale Synthesis Routes of the Parent Compound

The laboratory synthesis of 20-oxoicosanoic acid can be approached through the functionalization and subsequent oxidation of long-chain hydrocarbon precursors. A primary strategy involves the oxidation of the corresponding terminal alcohol, 20-hydroxyicosanoic acid.

The introduction of an oxygen-containing functional group at the terminal (ω) position of a long fatty acid chain is a key step. In biological systems, this is achieved via ω-oxidation, where a terminal methyl group is first hydroxylated to a primary alcohol (–CH₂OH) and then oxidized to a carboxylic acid (–COOH). nih.gov This natural pathway informs common chemical synthesis strategies.

A plausible and direct laboratory route to this compound is the selective oxidation of 20-hydroxyicosanoic acid. While specific literature detailing this exact conversion is sparse, the oxidation of long-chain primary alcohols is a well-established transformation in organic chemistry. Standard oxidation reagents can be employed for this purpose. For instance, the oxidation of a primary alcohol to an aldehyde can be achieved using reagents like Pyridinium chlorochromate (PCC), or through Swern or Dess-Martin periodinane (DMP) oxidation.

A related synthetic approach starts from eicosanedioic acid, a 20-carbon dicarboxylic acid. chemicalbook.com This precursor is central to creating derivatives like 20-(tert-butoxy)-20-oxoicosanoic acid, which can potentially be converted to the parent compound through de-esterification. chemicalbook.com

Route Precursor Key Transformation Typical Reagents
Oxidation 20-Hydroxyicosanoic acidOxidation of primary alcohol to aldehydePCC, Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine), DMP
From Diacid Eicosanedioic acidMono-esterification and functional group manipulationN,N-Dimethylformamide di-tert-butyl acetal

Derivatization for Analytical and Mechanistic Studies

The functional handles of this compound—the carboxylic acid and the C-20 keto group—allow for a wide range of chemical modifications. These derivatives are synthesized for use as analytical standards, mechanistic probes, and tools for bioconjugation.

Isotopically labeled analogs of keto acids are essential for metabolic research and for use as internal standards in quantitative mass spectrometry. nih.gov While specific examples for this compound are not prominently published, several established methods are applicable for its isotopic labeling.

Deuterium (B1214612) Labeling : Hydrogen-deuterium exchange reactions can be used to introduce deuterium atoms. A method using a Palladium on carbon (Pd/C) catalyst with aluminum powder in heavy water (D₂O) has been shown to be effective for the deuteration of various organic molecules and could be applied to this compound or its precursors. nih.gov

Carbon-13 Labeling : ¹³C labels can be incorporated by using a labeled precursor in the synthetic route. For instance, building the carbon chain using a ¹³C-labeled synthon, such as ¹³C-iodomethane in a coupling reaction, is a viable strategy. nih.gov

Derivatization for Analysis : For analytical purposes, keto acids can be derivatized with reagents that introduce an isotopic tag. Isotope-coded p-dimethylaminophenacyl (DmPA) bromide can be used to label the carboxylic acid group, which facilitates quantification and improves detection in liquid chromatography-mass spectrometry (LC-MS). researchgate.net Another method involves creating pentafluorobenzyl (PFB) esters, which are suitable for isotopic analysis by GC-MS without requiring further derivatization of the keto group. nih.gov

A significant application of the this compound scaffold is in the creation of linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.combroadpharm.com The most prominent derivative for this purpose is 20-(tert-butoxy)-20-oxoicosanoic acid.

This derivative functions as a non-cleavable, alkyl-chain-based linker. broadpharm.comfujifilm.com In an ADC, the linker connects a highly potent cytotoxic drug to a monoclonal antibody (mAb). The antibody directs the conjugate to a specific target, such as a cancer cell, and the linker ensures the payload remains attached until it reaches its destination. medchemexpress.com The long aliphatic chain of the this compound derivative provides spacing and appropriate physicochemical properties for the conjugate.

The synthesis of these probes involves coupling the carboxylic acid of 20-(tert-butoxy)-20-oxoicosanoic acid to an amino group on the payload or another part of the linker architecture, often using standard peptide coupling techniques like HBTU/HOBT activation.

Derivative CAS Number Molecular Formula Application
20-(tert-Butoxy)-20-oxoicosanoic acid683239-16-9C₂₄H₄₆O₄Non-cleavable linker for ADCs and PROTACs broadpharm.com

Synthesis of Labeled Analogs (e.g., Isotopic Labeling)

Development of Synthetic Precursors and Intermediates for Research Tools

The synthesis of complex bioconjugates and research tools relies on the availability of well-defined precursors and intermediates. The this compound framework is integrated into larger molecules through a series of synthetic steps starting from fundamental building blocks.

Key precursors for synthesizing this compound-based research tools include:

Eicosanedioic acid : This dicarboxylic acid is a common starting material for producing mono-esterified derivatives, such as the mono-tert-butyl ester which is synonymous with 20-(tert-butoxy)-20-oxoicosanoic acid. chemicalbook.com

20-Hydroxyicosanoic acid : As the direct precursor to the parent compound, this long-chain hydroxy acid is a critical intermediate. bldpharm.com

Methyl-3-oxoicosanoic acid : This compound can serve as a precursor to chiral (R)-3-Hydroxyicosanoic acid through Noyori-reduction, highlighting the use of keto-acid intermediates in complex synthesis. researchgate.net

These precursors are used to build sophisticated research tools. For example, 20-(tert-butoxy)-20-oxoicosanoic acid is a key reagent in the synthesis of fatty acid side chains for modifying peptides. This has been applied in the development of long-acting peptide therapeutics, where the fatty acid chain modulates the pharmacokinetic properties of the molecule.

Precursor/Intermediate Resulting Research Tool/Application Significance
Eicosanedioic acid20-(tert-Butoxy)-20-oxoicosanoic acidStarting material for widely used ADC/PROTAC linkers chemicalbook.com
20-(tert-Butoxy)-20-oxoicosanoic acidPeptide-drug conjugatesProvides a non-cleavable linkage and lipophilic character for drug delivery systems
20-Hydroxyicosanoic acidThis compoundDirect precursor to the parent keto-acid via oxidation bldpharm.com

Future Research Directions and Unexplored Avenues for 20 Oxoicosanoic Acid

Identification of Novel Enzymatic Regulators and Metabolic Modifiers

The metabolism of fatty acids is a tightly regulated process, and identifying the specific enzymes and metabolic modifiers that act on 20-oxoicosanoic acid is a critical area for future investigation. Dysfunction in fatty acid metabolism is linked to various diseases, including cancer and neurodegenerative disorders, making the study of these pathways a significant focus of biomedical research. iris-biotech.de

Current research has not extensively documented the specific enzymes that synthesize or degrade this compound in biological systems. Future studies should aim to:

Identify and characterize the synthases and hydrolases responsible for the production and breakdown of this compound. This could involve screening cell lysates or tissue extracts for enzymatic activity using labeled substrates.

Investigate the impact of known metabolic modulators on the levels of this compound. This includes examining the effects of inhibitors or activators of common fatty acid metabolic pathways.

Explore the regulation of these enzymes under different physiological and pathological conditions. For example, investigating how their expression and activity change in response to diet, stress, or disease states could provide valuable insights.

A deeper understanding of the enzymatic regulation of this compound will be crucial for elucidating its physiological functions and its potential role in disease.

Elucidation of Undiscovered Biological Targets and Receptors

While derivatives of this compound are used as linkers in drug delivery systems, the direct biological targets and receptors of the parent compound are largely unknown. chemsrc.commedchemexpress.com Future research should focus on identifying these molecular partners to understand its potential signaling roles.

Key research questions to address include:

Does this compound bind to any known fatty acid receptors? This could be investigated using binding assays with a panel of known receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

Are there novel, undiscovered receptors for this compound? Affinity chromatography using a this compound-based probe could be employed to isolate and identify potential binding proteins from cell or tissue extracts.

What are the downstream signaling pathways activated by this compound binding to its targets? Once a target is identified, subsequent studies can explore the downstream effects on second messenger systems, gene expression, and cellular function.

The identification of specific receptors and biological targets will be a landmark step in understanding the physiological relevance of this compound. For instance, its structural similarity to other signaling lipids suggests it could play a role in modulating inflammatory or metabolic pathways.

Exploration of Roles in Emerging Lipid Signaling Networks

Lipidomics and metabolomics are rapidly expanding fields, revealing complex networks of lipid signaling molecules that regulate a wide array of cellular processes. Oxidized lipid metabolites, in particular, have been shown to have diverse biological functions in the cardiovascular system and are implicated in conditions like fibrosis and ferroptosis. nih.gov

Future research should aim to integrate this compound into these emerging signaling networks by:

Profiling changes in this compound levels in response to various stimuli, such as growth factors, cytokines, or cellular stress.

Investigating the interplay between this compound and other lipid signaling pathways. This could involve studying how it affects the synthesis or degradation of other bioactive lipids, or vice versa.

Utilizing systems biology approaches to model the role of this compound within the broader lipidome and its impact on cellular function.

By placing this compound within the context of these complex signaling cascades, researchers can gain a more holistic understanding of its biological significance.

Advanced Analytical Techniques for Low-Abundance Detection and Profiling

A significant challenge in studying endogenous lipids like this compound is their often low abundance in biological samples. Developing more sensitive and specific analytical methods is therefore a critical priority.

Future advancements in this area could include:

Development of highly sensitive mass spectrometry-based methods. This could involve the use of novel derivatization reagents to enhance ionization efficiency or the application of advanced techniques like ion mobility-mass spectrometry for improved separation and identification.

Creation of specific antibodies for immunoassays. The generation of monoclonal or polyclonal antibodies that specifically recognize this compound would enable the development of sensitive ELISA-based quantification methods. creative-diagnostics.com

Implementation of advanced chromatographic techniques. The use of two-dimensional liquid chromatography or supercritical fluid chromatography could provide enhanced resolution for separating this compound from other isomeric and isobaric lipids.

These advanced analytical tools will be instrumental in accurately quantifying the levels of this compound in various biological matrices and uncovering subtle changes that may be associated with physiological or pathological processes.

Development of New Research Probes and Chemical Tools for Functional Characterization

To fully elucidate the function of this compound, the development of specific chemical probes and tools is essential. These tools can be used to visualize the localization of the molecule within cells, identify its binding partners, and modulate its activity.

Future efforts in this area should focus on:

Synthesis of fluorescently-labeled analogs of this compound. These probes could be used for imaging studies to determine the subcellular distribution of the lipid.

Creation of photo-affinity or clickable probes. These tools can be used to covalently label and subsequently identify binding proteins and other interacting molecules. iris-biotech.de

Development of selective inhibitors or antagonists. The discovery or synthesis of molecules that can specifically block the synthesis or action of this compound would be invaluable for studying its function in cellular and animal models.

The availability of a robust toolkit of chemical probes will empower researchers to dissect the molecular mechanisms underlying the biological effects of this compound with high precision.

Q & A

Q. What are the primary synthetic routes for 20-(tert-Butoxy)-20-oxoicosanoic acid (TBOIA), and how can their efficiency be validated experimentally?

TBOIA is synthesized via esterification of long-chain alkyl diacids with tert-butanol under acidic catalysis. Key validation steps include:

  • Purity assessment : Use charged aerosol detection (CAD) or HPLC coupled with evaporative light scattering detectors (ELSD) to quantify residual reactants and byproducts .
  • Structural confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify esterification and absence of hydrolyzed intermediates .
  • Yield optimization : Kinetic studies under varying temperatures (e.g., 40–80°C) and catalyst concentrations (e.g., H₂SO₄ vs. p-toluenesulfonic acid) to identify optimal conditions .

Q. How does TBOIA function as a non-cleavable ADC linker, and what analytical methods ensure its stability in vivo?

TBOIA’s non-cleavable nature prevents enzymatic or hydrolytic degradation, ensuring payload retention until cellular internalization. Methodological considerations:

  • Stability assays : Incubate ADC conjugates in human plasma (37°C, pH 7.4) for 7–14 days; monitor linker integrity via LC-MS/MS .
  • Binding efficiency : Surface plasmon resonance (SPR) to quantify antibody-antigen affinity post-conjugation .
  • In vivo tracking : Radiolabeling (e.g., ³H or ¹⁴C isotopes) to assess biodistribution and linker persistence in tumor xenograft models .

Q. What role does TBOIA’s alkyl chain play in PROTAC design, and how can its length be optimized for target degradation?

The alkyl chain provides spatial flexibility between E3 ligase and target protein binders. Optimization strategies:

  • Molecular dynamics (MD) simulations : Predict optimal linker lengths (e.g., 20–30 Å) for ternary complex formation .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying chain lengths (C18–C22) and compare proteasome-mediated degradation efficiency via Western blot .

Advanced Research Questions

Q. How can researchers resolve contradictions in TBOIA’s stability data across different ADC constructs?

Discrepancies often arise from conjugation chemistry or payload hydrophobicity. Mitigation approaches:

  • Comparative studies : Use identical antibody scaffolds (e.g., trastuzumab) with varied payloads (e.g., MMAE vs. DM1) to isolate linker-specific effects .
  • Microscopy-based assays : Confocal imaging to visualize intracellular ADC trafficking and linker retention in lysosomal compartments .

Q. What experimental designs address the challenge of TBOIA’s limited solubility in aqueous PROTAC formulations?

Solubility limitations stem from the hydrophobic tert-butyl group. Solutions include:

  • Cosolvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance solubility while maintaining ternary complex stability .
  • Prodrug strategies : Introduce pH-sensitive protecting groups (e.g., acetyl) on the carboxylic acid, cleaved in target tissues .

Q. How can metal-chelating properties of TBOIA derivatives be exploited for novel therapeutic applications?

TBOIA’s ester oxygen atoms can coordinate metal ions (e.g., Zr⁴⁺, Ti⁴⁺), enabling:

  • Radiopharmaceuticals : Chelate ⁶⁸Ga for PET imaging of fibrosis or tumor targeting .
  • Catalytic drug release : Design metal-dependent prodrugs where linker cleavage is triggered by tumor-associated metalloproteases .

Q. What methodologies validate TBOIA’s role in reducing off-target toxicity in PROTACs compared to cleavable linkers?

  • Transcriptomic profiling : RNA-seq to compare off-target gene expression in cells treated with TBOIA-linked vs. cleavable-linked PROTACs .
  • Pharmacokinetic (PK) modeling : Estimate tissue-specific linker degradation rates using compartmental models .

Methodological Resources

  • Synthesis & Characterization : CAD/ELSD for purity , NMR/HRMS for structure .
  • Stability & Binding : LC-MS/MS , SPR , radiolabeling .
  • Computational Tools : MD simulations , SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.